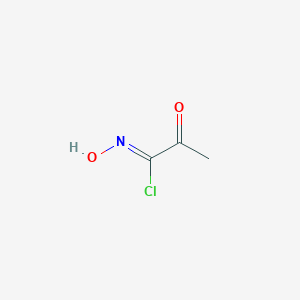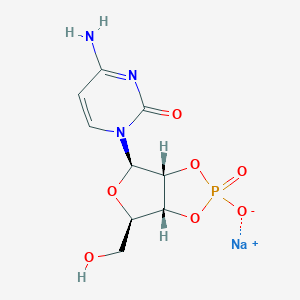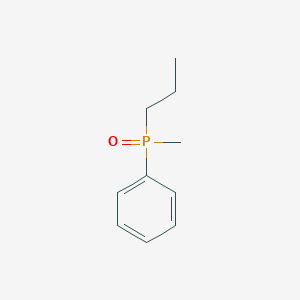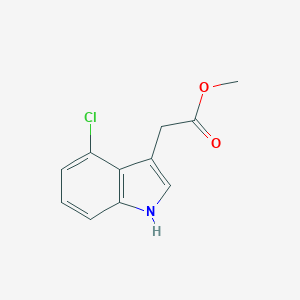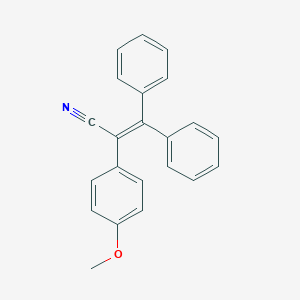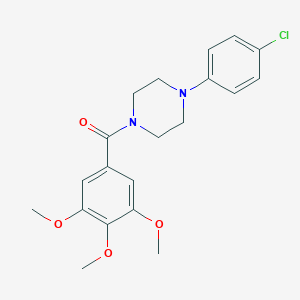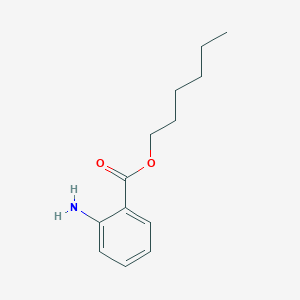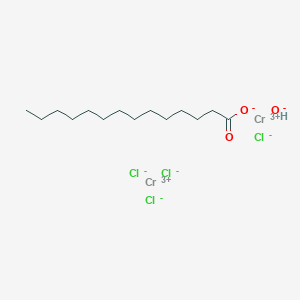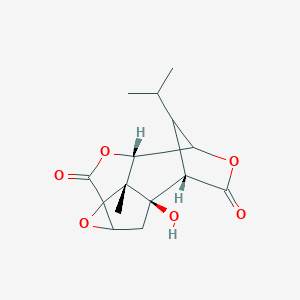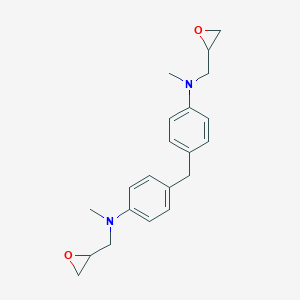
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline), commonly known as MEMA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MEMA is a diamine-based epoxy resin that is widely used as a curing agent for various epoxy resins. In recent years, MEMA has been extensively studied for its potential applications in the fields of material science, biomedical engineering, and drug delivery.
Mécanisme D'action
The mechanism of action of MEMA is not fully understood. It is believed that the epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability. The diamine-based structure of MEMA also allows for the formation of crosslinked networks, which can improve the mechanical properties of epoxy resins.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of MEMA. However, it has been shown to be non-toxic and biocompatible, which makes it a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MEMA in lab experiments include its ease of synthesis, low toxicity, and biocompatibility. However, the limitations of using MEMA include its relatively high cost and limited solubility in some solvents.
Orientations Futures
There are several future directions for research on MEMA. One potential area of research is the development of MEMA-based composite materials with improved mechanical properties. Another potential area of research is the development of MEMA-based drug delivery systems with improved drug release profiles. Additionally, further studies are needed to fully understand the mechanism of action of MEMA and its potential applications in various fields of research.
Méthodes De Synthèse
MEMA can be synthesized through a two-step reaction process. In the first step, 4,4'-methylenedianiline is reacted with epichlorohydrin to form a diglycidyl ether intermediate. In the second step, the intermediate is reacted with N-methylaniline to form MEMA. The synthesis process is relatively simple and can be carried out under mild reaction conditions.
Applications De Recherche Scientifique
MEMA has been extensively studied for its potential applications in various fields of research. In material science, MEMA has been used as a curing agent for epoxy resins, which are widely used in the manufacturing of composite materials. MEMA has been shown to improve the mechanical properties of epoxy resins, such as tensile strength, flexural strength, and impact resistance.
In biomedical engineering, MEMA has been studied for its potential applications in drug delivery. MEMA can be used to encapsulate drugs and deliver them to specific target sites in the body. The epoxy resin matrix of MEMA provides a stable and protective environment for the encapsulated drugs, which can improve their stability and bioavailability.
Propriétés
Numéro CAS |
18643-32-8 |
|---|---|
Nom du produit |
4,4'-Methylenebis(N-(2,3-epoxypropyl)-N-methylaniline) |
Formule moléculaire |
C21H26N2O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
N-methyl-4-[[4-[methyl(oxiran-2-ylmethyl)amino]phenyl]methyl]-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C21H26N2O2/c1-22(12-20-14-24-20)18-7-3-16(4-8-18)11-17-5-9-19(10-6-17)23(2)13-21-15-25-21/h3-10,20-21H,11-15H2,1-2H3 |
Clé InChI |
CXXISLZOPXKTTK-UHFFFAOYSA-N |
SMILES |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
SMILES canonique |
CN(CC1CO1)C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C)CC4CO4 |
Autres numéros CAS |
18643-32-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



